4-Iodobenzaldehyde Oxime: A Bifunctional Scaffold for Medicinal Chemistry
4-Iodobenzaldehyde Oxime: A Bifunctional Scaffold for Medicinal Chemistry
Topic: 4-Iodobenzaldehyde Oxime: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1]
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Executive Summary
4-Iodobenzaldehyde oxime (CAS: 15164-44-0) represents a high-value intermediate in organic synthesis, characterized by its dual-functionality. It possesses an electrophilic iodine handle at the para-position—primed for palladium-catalyzed cross-coupling—and a reactive aldoxime moiety capable of undergoing dehydration, reduction, or 1,3-dipolar cycloaddition.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its strategic application in developing heterocyclic pharmacophores.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a benzene core substituted at the C1 position with an aldoxime group (–CH=N–OH) and at the C4 position with an iodine atom. The para-substitution pattern creates a push-pull electronic system where the inductive withdrawal of the iodine stabilizes the aromatic ring, while the oxime provides a versatile platform for further functionalization.[1]
Table 1: Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | (1E)-N-hydroxy-1-(4-iodophenyl)methanimine | E-isomer is thermodynamically favored |
| CAS Number | 15164-44-0 | |
| Molecular Formula | C₇H₆INO | |
| Molecular Weight | 247.03 g/mol | |
| Appearance | Pale yellow to off-white crystals | Light sensitive |
| Melting Point | 78–82 °C | Sharp transition indicates high purity |
| Solubility | Soluble in DMSO, MeOH, EtOH, CH₂Cl₂ | Insoluble in water |
| Reactivity Hazards | Air and light sensitive | Decomposes under strong acid/heat |
Characteristic Spectral Signature (¹H NMR)
Data based on characteristic shifts for para-substituted benzaldoximes in CDCl₃.
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Oxime Proton (–OH): Broad singlet at δ 8.0–9.5 ppm (exchangeable with D₂O).
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Methine Proton (–CH=N): Singlet at δ 8.0–8.2 ppm.
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Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.4–7.8 ppm, characteristic of para-substitution.[1]
Synthetic Pathways & Optimization
To ensure reproducibility and high yield, two distinct protocols are recommended: a classical solution-phase method for bulk synthesis and a "green" mechanochemical method for rapid screening.[1]
Protocol A: Classical Solution-Phase Synthesis
Best for: Gram-scale production and high purity requirements.[1]
Reagents: 4-Iodobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (Na₂CO₃, 1.5 eq), Ethanol/Water (1:1 v/v).[1]
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 4-iodobenzaldehyde in 20 mL of ethanol.
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Activation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 15 mmol of Na₂CO₃ in 20 mL of distilled water.
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Addition: Dropwise add the aqueous hydroxylamine solution to the aldehyde solution at room temperature (25 °C) under vigorous magnetic stirring.
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Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear.
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Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate as a solid.
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Purification: Filter the precipitate, wash with ice-cold water (3 x 10 mL) to remove inorganic salts, and recrystallize from ethanol/water if necessary.
Protocol B: Mechanochemical (Solvent-Free) Synthesis
Best for: Green chemistry compliance and rapid derivative library generation.[1]
Methodology:
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Combine 4-iodobenzaldehyde (1.0 mmol), NH₂OH[1]·HCl (1.2 mmol), and Bi₂O₃ (catalytic, 0.6 mmol) or Na₂CO₃ in a mortar.[1]
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Grind with a pestle for 5–10 minutes. The mixture will become a paste as water is released (exothermic).
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Extract the paste with ethyl acetate, filter to remove the catalyst/salts, and evaporate to yield the crude oxime.
Visualization: Synthesis Workflow
Figure 1: Comparison of solution-phase and mechanochemical synthetic routes.
Reactivity Landscape & Strategic Applications
The utility of 4-iodobenzaldehyde oxime lies in its orthogonal reactivity. The C–I bond allows for carbon framework extension, while the oxime group serves as a precursor to heterocycles or nitriles.
Pathway 1: Nitrile Oxide Cycloaddition (Click Chemistry)
The oxime can be oxidized in situ to a nitrile oxide, a reactive dipole that undergoes [3+2] cycloaddition with alkenes or alkynes to form isoxazolines or isoxazoles.
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Reagent: Hypervalent iodine (e.g., PIDA/DIB) or Chloramine-T.[1]
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Mechanism: Oxidation generates the nitrile oxide (Ar–C≡N⁺–O⁻), which reacts with a dipolarophile.
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Application: Synthesis of bio-orthogonal linkers or isoxazole-based antibacterials.[1]
Pathway 2: Palladium-Catalyzed Cross-Coupling
The iodine substituent is highly active in Pd(0)-catalyzed reactions.[1]
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Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl oximes.[1]
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Sonogashira: Coupling with terminal alkynes to form alkynyl benzaldoximes.
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Note: The oxime proton is acidic; use 2 equivalents of base or protect the oxime (e.g., as an acetate or ether) prior to coupling to prevent catalyst poisoning.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic pathways utilizing the oxime and iodine functionalities.[1]
Detailed Experimental Protocol: [3+2] Cycloaddition
Targeting Isoxazole Scaffolds for Drug Discovery
Objective: Synthesis of 3-(4-iodophenyl)-5-substituted isoxazole via in situ nitrile oxide generation.
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Preparation: Dissolve 4-iodobenzaldehyde oxime (1.0 eq) in Methanol (MeOH).
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Dipolarophile Addition: Add the terminal alkyne (1.2 eq) (e.g., phenylacetylene).
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Oxidant Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) slowly.
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Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (5 mol%).
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Reaction: Stir at room temperature for 1–2 hours.
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Mechanism: PIDA oxidizes the oxime to the nitrile oxide, which immediately engages the alkyne in a [3+2] cycloaddition.
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Isolation: Remove solvent, redissolve in EtOAc, wash with NaHCO₃, and purify via column chromatography.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
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Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon). Protect from light to prevent iodine liberation or geometric isomerization.
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Disposal: Dispose of as halogenated organic waste.
References
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LookChem. (n.d.). 4-Iodobenzaldehyde Physical Properties and CAS Data. Retrieved from [1]
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BenchChem. (2025).[3] Comparative NMR Analysis of Benzaldehyde Oxime Derivatives. Retrieved from [1]
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Mendelsohn, B. A., et al. (2009).[4] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.[1] Retrieved from [1]
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PubChem. (2025).[2] 4-Iodobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [1]
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ChemicalBook. (2026). 4-Iodobenzaldehyde MSDS and Chemical Properties. Retrieved from [1]
